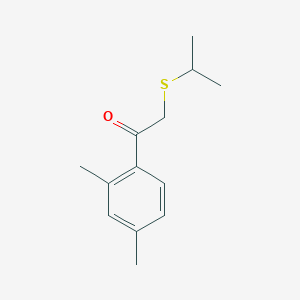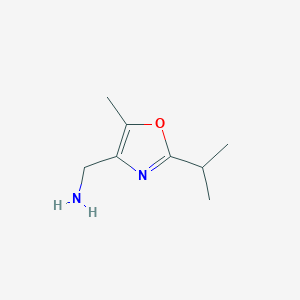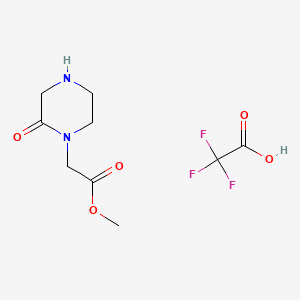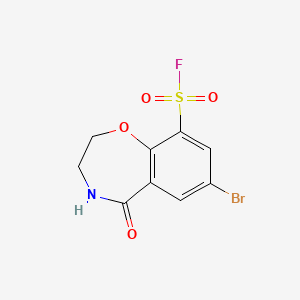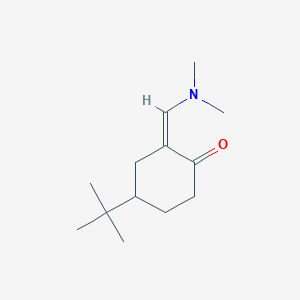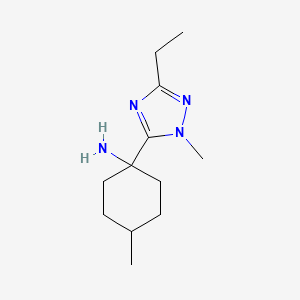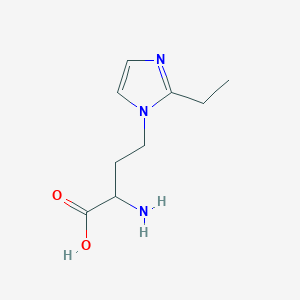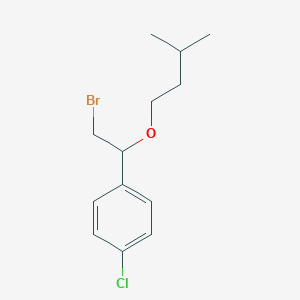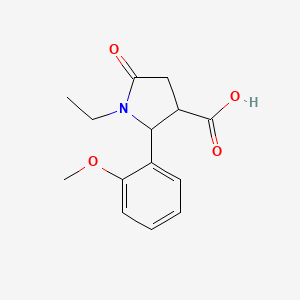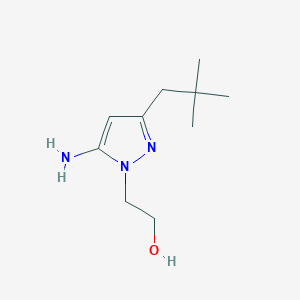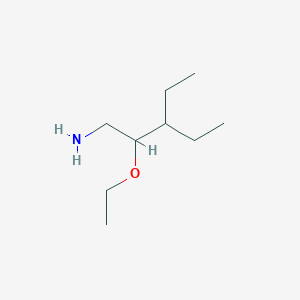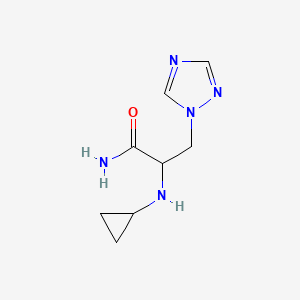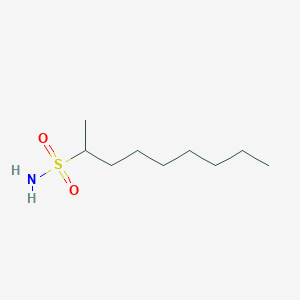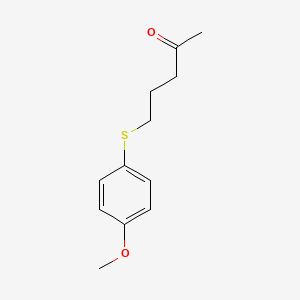
5-((4-Methoxyphenyl)thio)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Methoxyphenyl)thio)pentan-2-one is an organic compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol This compound is characterized by the presence of a methoxyphenyl group attached to a thioether linkage, which is further connected to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 4-methoxythiophenol with a suitable pentanone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated pentanone derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((4-Methoxyphenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the pentanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvent, low temperatures.
Substitution: Sodium methoxide (NaOMe), dimethyl sulfoxide (DMSO) as solvent, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-((4-Methoxyphenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase activity, which can lead to improved cognitive function and reduced neuropsychic damage . Additionally, it may selectively inhibit monoamine oxidase A (MAO-A), contributing to its antidepressant-like effects . The involvement of serotonergic and nitric oxide (NO) pathways has also been suggested in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-((4-Methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole: Known for its antidepressant-like effects and inhibition of acetylcholinesterase.
4-Methoxyphenylthiourea: Used in various chemical syntheses and biological studies.
Uniqueness
5-((4-Methoxyphenyl)thio)pentan-2-one stands out due to its unique combination of a methoxyphenyl group and a thioether linkage, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-10(13)4-3-9-15-12-7-5-11(14-2)6-8-12/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
IZQKQKWDEILTIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
